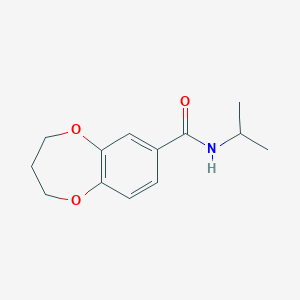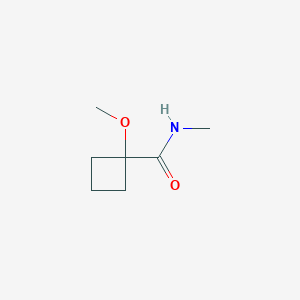
1-methoxy-N-methylcyclobutane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methoxy-N-methylcyclobutane-1-carboxamide, also known as memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is a synthetic drug that is used in the treatment of Alzheimer's disease and other neurological disorders. Memantine has been shown to be effective in slowing the progression of Alzheimer's disease and improving cognitive function in patients.
Wirkmechanismus
Memantine works by blocking the excessive activity of glutamate, an excitatory neurotransmitter in the brain. Glutamate overactivity is believed to contribute to the damage of brain cells in Alzheimer's disease. By blocking the excessive activity of glutamate, 1-methoxy-N-methylcyclobutane-1-carboxamide helps to protect brain cells from damage and improve cognitive function.
Biochemical and physiological effects:
Memantine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of oxidative stress in the brain, which is believed to contribute to the damage of brain cells in Alzheimer's disease. In addition, 1-methoxy-N-methylcyclobutane-1-carboxamide has been shown to improve the function of the cholinergic system, which is important for memory and learning.
Vorteile Und Einschränkungen Für Laborexperimente
Memantine has several advantages for use in lab experiments. It is a well-characterized drug that has been extensively studied. It has a well-defined mechanism of action and has been shown to be effective in a number of neurological disorders. However, there are also some limitations to its use in lab experiments. Memantine can have toxic effects at high concentrations, which can limit its use in certain experiments. In addition, 1-methoxy-N-methylcyclobutane-1-carboxamide can have off-target effects that may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 1-methoxy-N-methylcyclobutane-1-carboxamide. One area of research is the development of new 1-methoxy-N-methylcyclobutane-1-carboxamide derivatives that may have improved efficacy and fewer side effects. Another area of research is the investigation of the potential use of 1-methoxy-N-methylcyclobutane-1-carboxamide in the treatment of other neurological disorders. Finally, there is a need for further research on the long-term effects of 1-methoxy-N-methylcyclobutane-1-carboxamide use in patients with Alzheimer's disease and other neurological disorders.
Conclusion:
In conclusion, 1-methoxy-N-methylcyclobutane-1-carboxamide is a synthetic drug that has been shown to be effective in the treatment of Alzheimer's disease and other neurological disorders. It works by blocking the excessive activity of glutamate in the brain, which helps to protect brain cells from damage and improve cognitive function. Memantine has several advantages for use in lab experiments, but there are also some limitations to its use. There are several future directions for research on 1-methoxy-N-methylcyclobutane-1-carboxamide, including the development of new 1-methoxy-N-methylcyclobutane-1-carboxamide derivatives and the investigation of its potential use in the treatment of other neurological disorders.
Synthesemethoden
Memantine is synthesized by reacting 1-amino-3,5-dimethyladamantane with methylamine and cyclobutanecarboxylic acid. The reaction takes place in the presence of a catalyst and at high temperatures and pressures. The resulting product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Memantine has been extensively studied for its therapeutic potential in Alzheimer's disease and other neurological disorders. It has been shown to improve cognitive function and slow the progression of the disease. In addition, 1-methoxy-N-methylcyclobutane-1-carboxamide has been investigated for its potential use in the treatment of other conditions such as Parkinson's disease, multiple sclerosis, and epilepsy.
Eigenschaften
IUPAC Name |
1-methoxy-N-methylcyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8-6(9)7(10-2)4-3-5-7/h3-5H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKPJDQHFJAQDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCC1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methoxy-N-methylcyclobutane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

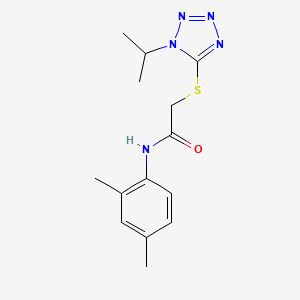
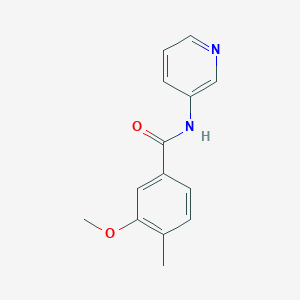
![[2-(benzylamino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7465619.png)
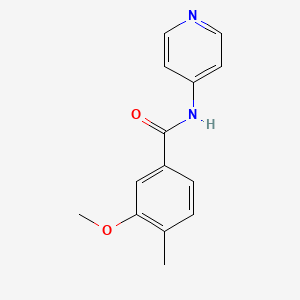
![1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7465632.png)
![2-[benzyl(methyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B7465639.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-methoxy-2-morpholin-4-ylsulfonylphenyl)methanimine](/img/structure/B7465646.png)
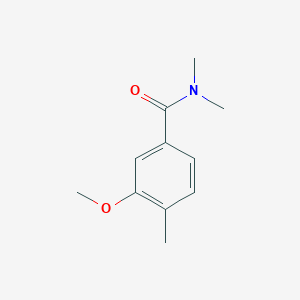
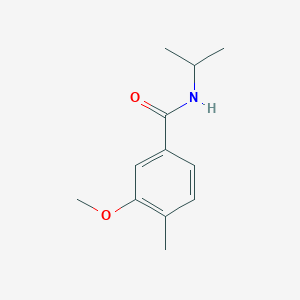
![3-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7465685.png)
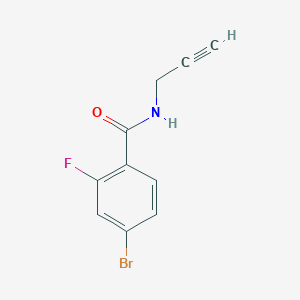
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7465694.png)
![[4-(3,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7465709.png)
